N,N-dibenzyl-6-bromo-2-oxo-2H-chromene-3-carboxamide
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Overview
Description
N,N-Dibenzyl-6-bromo-2-oxo-2H-chromene-3-carboxamide is a synthetic organic compound with the molecular formula C24H18BrNO3.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-dibenzyl-6-bromo-2-oxo-2H-chromene-3-carboxamide typically involves the bromination of a chromene precursor followed by amide formation. One common method includes the reaction of 6-bromo-2-oxo-2H-chromene-3-carboxylic acid with dibenzylamine under appropriate conditions to form the desired compound .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach would involve large-scale bromination and subsequent amide formation using optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
N,N-Dibenzyl-6-bromo-2-oxo-2H-chromene-3-carboxamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles.
Oxidation and Reduction: The compound can participate in redox reactions under suitable conditions.
Common Reagents and Conditions
Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used for nucleophilic substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted chromene derivatives .
Scientific Research Applications
N,N-Dibenzyl-6-bromo-2-oxo-2H-chromene-3-carboxamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.
Biological Studies: The compound is used in biological assays to investigate its effects on various cellular pathways.
Chemical Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Mechanism of Action
The mechanism of action of N,N-dibenzyl-6-bromo-2-oxo-2H-chromene-3-carboxamide involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes or receptors, thereby modulating biological pathways. The exact molecular targets and pathways are still under investigation, but it is known to affect cellular processes related to inflammation and cancer .
Comparison with Similar Compounds
Similar Compounds
- 6-Bromo-2-oxo-2H-chromene-3-carboxylic acid dibenzylamide
- N,N-Dibenzyl-6-bromo-8-methoxy-2-oxo-2H-chromene-3-carboxamide
- 6-Bromo-N-methyl-2-oxo-2H-chromene-3-carboxamide
Uniqueness
N,N-Dibenzyl-6-bromo-2-oxo-2H-chromene-3-carboxamide is unique due to its specific substitution pattern and the presence of the dibenzylamide group, which imparts distinct biological activities and chemical reactivity compared to other chromene derivatives .
Properties
IUPAC Name |
N,N-dibenzyl-6-bromo-2-oxochromene-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H18BrNO3/c25-20-11-12-22-19(13-20)14-21(24(28)29-22)23(27)26(15-17-7-3-1-4-8-17)16-18-9-5-2-6-10-18/h1-14H,15-16H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAHZKJYBHUONEJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN(CC2=CC=CC=C2)C(=O)C3=CC4=C(C=CC(=C4)Br)OC3=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H18BrNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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